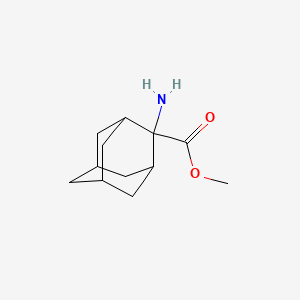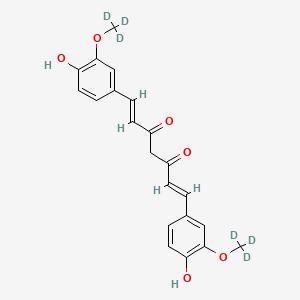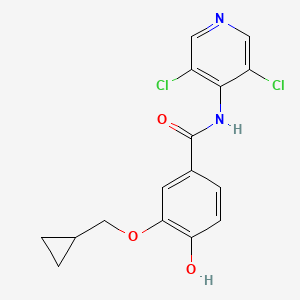
Methyl 2-aminoadamantane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-aminoadamantane-2-carboxylate is a derivative of adamantane, a polycyclic cage molecule with high symmetry and remarkable properties. Adamantane derivatives have been widely studied for their applications in drug delivery systems, surface recognition, and other biomedical applications
作用机制
Target of Action
Methyl 2-aminoadamantane-2-carboxylate, also known as 2-aminoadamantane, primarily targets the NMDA-subtype glutamate receptors . These receptors play a crucial role in controlling synaptic plasticity and memory function .
Mode of Action
The compound interacts with its targets by serving as a ligand for the NMDA-subtype glutamate receptors . It also shows mitoprotective properties by preventing the opening of the mitochondrial permeability transition (MPT) pore . Furthermore, it acts as a microtubule stabilizer, stimulating the polymerization of tubulin and microtubule-associated proteins .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits enzymes of the cholinesterase family, exhibiting higher inhibitory activity against butyrylcholinesterase (BChE), but having almost no effect on the activity of carboxylesterase . This inhibition can lead to increased levels of acetylcholine, a neurotransmitter, in the brain, potentially improving cognitive function.
Result of Action
The compound’s action results in several molecular and cellular effects. It can act as blockers of acetylcholinesterase (AChE)-induced β-amyloid aggregation . This property is particularly beneficial in the context of neurodegenerative disorders like Alzheimer’s disease, where β-amyloid plaques are a characteristic feature .
生化分析
Biochemical Properties
Methyl 2-aminoadamantane-2-carboxylate is involved in various biochemical reactions
Cellular Effects
Some studies suggest that it may have antiviral effects against certain strains of influenza A .
Molecular Mechanism
Some studies suggest that it may interact with the M2 proton channel of influenza A viruses .
Temporal Effects in Laboratory Settings
Some studies suggest that it may have persistent in vitro efficacy against certain strains of influenza A
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-aminoadamantane-2-carboxylate typically involves the reaction of 2-aminoadamantane with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industry standards .
化学反应分析
Types of Reactions
Methyl 2-aminoadamantane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted adamantane derivatives.
科学研究应用
Methyl 2-aminoadamantane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a drug delivery agent due to its ability to cross biological membranes.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Used in the development of new materials and surface recognition systems
相似化合物的比较
Similar Compounds
Amantadine: A well-known antiviral drug with a similar adamantane structure.
Rimantadine: Another antiviral drug with structural similarities to adamantane derivatives.
Memantine: Used in the treatment of Alzheimer’s disease, also based on the adamantane scaffold.
Uniqueness
Methyl 2-aminoadamantane-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methyl ester and amino groups allow for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .
属性
IUPAC Name |
methyl 2-aminoadamantane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-15-11(14)12(13)9-3-7-2-8(5-9)6-10(12)4-7/h7-10H,2-6,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOLCEFLWZRKCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(C2CC3CC(C2)CC1C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt](/img/structure/B588265.png)



![5-Amino-6-[(E)-(4-nitrophenyl)diazenyl]-4-oxo-3-[2-(4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}-3-sulfophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B588271.png)


